molecular formula C5H15NSi B3048540 Silanamine, N-ethyl-1,1,1-trimethyl- CAS No. 1735-00-8

Silanamine, N-ethyl-1,1,1-trimethyl-

Cat. No. B3048540
CAS RN: 1735-00-8
M. Wt: 117.26 g/mol
InChI Key: KXPPDWYTBLMTPL-UHFFFAOYSA-N
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Description

Silanamine, N-ethyl-1,1,1-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a silane derivative, which contains a silicon atom bonded to three methyl groups and an ethyl group. The unique chemical structure of silanamine, N-ethyl-1,1,1-trimethyl- makes it an interesting compound for researchers to study.

Scientific Research Applications

1. Precursor for SiBxCyNz Films Synthesis

Silanamine, N-ethyl-1,1,1-trimethyl-, specifically as N-[bis(trimethylsilyl)aminoboryl]-(trimethyl)-N-(trimethylsilyl)silanamine, has been studied as a potential precursor for the preparation of SiBxCyNz films. This compound, with confirmed identity via elemental analysis, IR, and 1H NMR spectroscopy, exhibits sensitivity to UV radiation and shows specific temperature intervals for thermoanalytical and thermogravimetric effects. Its volatility and thermal stability in the range of 77–178°C have been quantitatively determined, suggesting its applicability in chemical vapor deposition processes despite partial decomposition at these temperatures (Sysoev et al., 2014).

2. Formation of Amino- and Boryl-Substituted Disilenes

Research has demonstrated the reaction of silanamine derivatives with amines and hydroborane, leading to the formation of amino- and boryl-substituted disilenes. This involves the reaction of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne with diethylamine or diphenylamine, producing amino-substituted disilenes. These disilenes show pi-conjugation between the Si=Si double bond and the lone pair on the nitrogen atom or vacant 2p orbital on the boron atom, indicating potential utility in materials science and chemistry (Takeuchi et al., 2010).

3. Synthesis of Trimethylsilyl P-aryl-N-Phosphonamidodithioates

The compound has been used in the synthesis of trimethylsilyl P-aryl-N-[(RS)-, (S)-(−)-, and (R)-(+)-(1-phenylethyl)]phosphonamidodithioates. This involves reactions with racemic and enantiomerically pure trimethyl-N-(1-phenylethyl)silanamine, highlighting its role in producing specific organophosphorus compounds, potentially useful in various chemical and pharmaceutical applications (Nizamov et al., 2013).

Future Directions

: NIST Chemistry WebBook : ChemSpider

properties

IUPAC Name

N-trimethylsilylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NSi/c1-5-6-7(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPPDWYTBLMTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524650
Record name N-Ethyl-1,1,1-trimethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanamine, N-ethyl-1,1,1-trimethyl-

CAS RN

1735-00-8
Record name N-Ethyl-1,1,1-trimethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M BRADAI - 2014 - tsukuba.repo.nii.ac.jp
In the arid and the semi-arid region, countries like Tunisia are facing increasingly more serious water shortage problems. Problems of water scarcity will intensify because of population …
Number of citations: 6 tsukuba.repo.nii.ac.jp

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